![molecular formula C25H20ClFN6O3 B2756379 3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 922010-30-8](/img/structure/B2756379.png)
3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClFN6O3 and its molecular weight is 506.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide (CAS Number: 922010-30-8) is a complex organic molecule characterized by its unique structural features, which contribute to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H20ClFN6O3, with a molecular weight of approximately 506.9 g/mol. The structure includes a chlorophenyl group, a pyrazolo[3,4-d]pyrimidine moiety, and an isoxazole derivative, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H20ClFN6O3 |
Molecular Weight | 506.9 g/mol |
CAS Number | 922010-30-8 |
Research indicates that compounds with similar structural frameworks often exhibit inhibitory activity against various enzymes and receptors involved in disease processes. Specifically, the pyrazolopyrimidine core has been linked to inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways.
Enzyme Inhibition
- COX Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of COX-II, similar to other pyrazole derivatives. The inhibition of COX-II is particularly relevant in the context of anti-inflammatory therapies.
- Aldose Reductase Inhibition : The compound has also shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications, thereby reducing sorbitol accumulation and mitigating osmotic stress on cells.
Biological Activity and Therapeutic Applications
The biological activity of this compound extends across various therapeutic areas:
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines can target cancer cell proliferation through multiple pathways:
- Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a mitotic-specific target deregulated in many cancers. Compounds structurally related to this molecule have shown promise in inhibiting Plk1 activity, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
The anti-inflammatory properties are largely attributed to the inhibition of COX enzymes:
- In Vivo Studies : A study demonstrated that similar compounds exhibited significant reductions in inflammatory markers in animal models, suggesting that this compound may also possess comparable effects .
Analgesic Properties
Beyond inflammation, the compound's analgesic effects have been explored:
- Pain Models : In animal studies, compounds with similar structures have demonstrated efficacy in reducing pain responses through central nervous system pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on COX Inhibition : A series of pyrazolo derivatives were tested for their COX-II inhibitory potential. One derivative exhibited an IC50 value of 0.52 μM against COX-II compared to Celecoxib’s IC50 of 0.78 μM, indicating superior potency .
- Anticancer Efficacy : Research identified novel inhibitors targeting Plk1 with IC50 values significantly lower than existing treatments, showcasing the potential for this class of compounds in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis . For instance, studies have demonstrated that certain derivatives possess IC50 values ranging from 1.35 to 2.18 μM against this bacterium, suggesting a promising avenue for further exploration in treating tuberculosis .
Anticancer Properties
The anticancer potential of pyrazolo[3,4-d]pyrimidines has been widely studied. Modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies suggest that derivatives similar to our compound inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancer cells. The presence of chlorine and fluorine atoms may enhance binding affinity to target proteins.
Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for compounds structurally similar to our target compound. These studies highlight the importance of structural optimization in enhancing antitubercular efficacy.
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and indicates that the compound could be a candidate for therapeutic applications without significant adverse effects .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN6O3/c1-15-21(22(31-36-15)17-7-3-4-8-19(17)26)24(34)28-10-11-33-23-18(12-30-33)25(35)32(14-29-23)13-16-6-2-5-9-20(16)27/h2-9,12,14H,10-11,13H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIEEDBXPDXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.